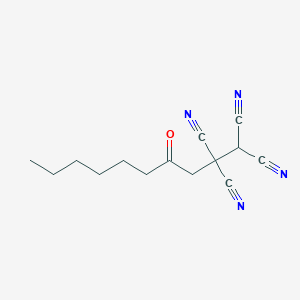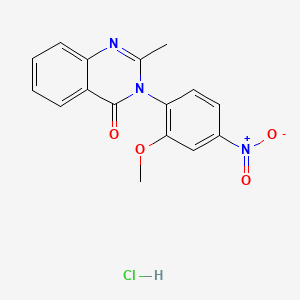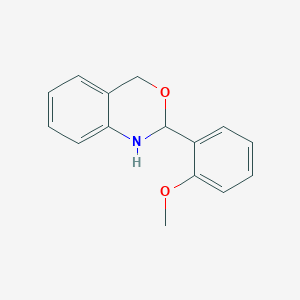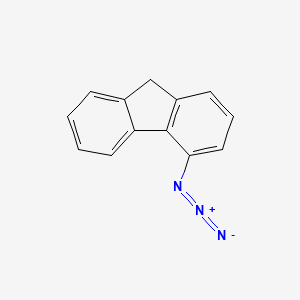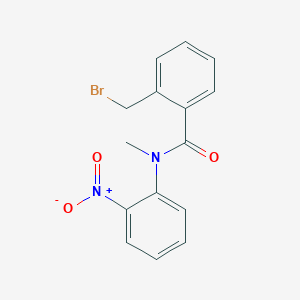
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide is an organic compound characterized by the presence of a bromomethyl group, a nitrophenyl group, and a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide typically involves the bromination of a methyl group attached to a benzene ring. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under mild conditions, often at room temperature, to ensure selective bromination at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines from nitro groups.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functionalized polymers or materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide involves its reactivity at the bromomethyl and nitrophenyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-N-methyl-N-(2-nitrophenyl)benzamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-N-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.
Uniqueness
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide is unique due to the specific positioning of the bromomethyl and nitrophenyl groups, which influence its reactivity and potential applications. The ortho position of the nitro group can lead to different electronic and steric effects compared to para-substituted analogs.
Eigenschaften
CAS-Nummer |
92771-54-5 |
|---|---|
Molekularformel |
C15H13BrN2O3 |
Molekulargewicht |
349.18 g/mol |
IUPAC-Name |
2-(bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-17(13-8-4-5-9-14(13)18(20)21)15(19)12-7-3-2-6-11(12)10-16/h2-9H,10H2,1H3 |
InChI-Schlüssel |
VFNQYMNGGZRKRU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)


![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
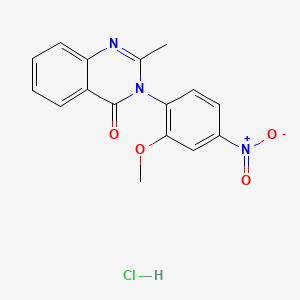
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
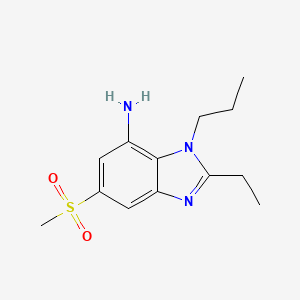
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)
